1-Phenyl-1H-indazole
Overview
Description
1-Phenyl-1H-indazole is a heterocyclic aromatic organic compound. It consists of an indazole ring system, which is a fused bicyclic structure containing both a benzene ring and a pyrazole ring, with a phenyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.
Mechanism of Action
Target of Action
1-Phenyl-1H-indazole is a derivative of the indazole class of compounds, which have been found to interact with a variety of targets. Indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They have also been tested as inhibitors of tyrosine threonine kinase (TTK) . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Indazole derivatives have been shown to inhibit the activity of their target kinases, thereby disrupting the associated signaling pathways . This can lead to changes in cellular processes such as cell growth and proliferation.
Biochemical Pathways
The inhibition of PI3Kδ and TTK by indazole derivatives affects multiple biochemical pathways. PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . TTK is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis.
Result of Action
Indazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . For example, certain 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-1H-indazole are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that interact with this compound are not yet fully identified, indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that this compound may interact with a variety of biomolecules, influencing their function and the biochemical reactions they participate in.
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the range of biological activities associated with indazole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indazole can be synthesized through several methods, including:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from benzaldehydes. For example, the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions can yield this compound.
Transition Metal-Catalyzed Reactions: Copper-catalyzed cyclization of N-aryl hydrazones is another efficient method.
Reductive Cyclization: Reductive cyclization of nitroaromatic compounds with hydrazine can also produce this compound.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:
Catalytic Hydrogenation: Using palladium on carbon as a catalyst for the hydrogenation of nitroaromatic precursors.
Continuous Flow Synthesis: This method allows for the efficient and continuous production of this compound, improving yield and reducing reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenylindazole oxides.
Reduction: Reduced phenylindazole derivatives.
Substitution: Halogenated phenylindazole compounds.
Scientific Research Applications
1-Phenyl-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
1-Phenyl-1H-indazole can be compared with other indazole derivatives:
1-Methyl-1H-indazole: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.
2-Phenyl-2H-indazole: The phenyl group is attached at a different position, resulting in distinct chemical properties and applications.
Indazole-3-carboxylic acid: Contains a carboxyl group, making it more polar and suitable for different types of reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-phenylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJQRTZFPAGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307854 | |
Record name | 1-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7788-69-4 | |
Record name | 7788-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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